

An In-depth Technical Guide to Deuterium Labeled DL-alpha-Aminobutyric Acid

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Compound of Interest

Compound Name: *H-DL-Abu-OH-d6*

Cat. No.: *B1383057*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterium-labeled DL-alpha-Aminobutyric acid, a critical tool in modern research and drug development. This document details its synthesis, physicochemical properties, and key applications, with a focus on its use in quantitative analysis and metabolic research. Experimental protocols and workflow visualizations are provided to facilitate practical implementation in a laboratory setting.

Core Concepts and Properties

Deuterium-labeled DL-alpha-aminobutyric acid is a stable isotope-labeled version of the non-proteinogenic amino acid DL-alpha-aminobutyric acid. In this compound, one or more hydrogen atoms are replaced by deuterium, a heavy isotope of hydrogen. This isotopic substitution imparts a mass shift that is readily detectable by mass spectrometry without significantly altering the chemical properties of the molecule. This characteristic makes it an invaluable tool for a variety of research applications.

Physicochemical and Quantitative Data

The incorporation of deuterium into DL-alpha-aminobutyric acid results in a predictable increase in its molecular weight. The most common variant for use as an internal standard is the alpha-deuterated form (DL-alpha-aminobutyric acid-d1). The key quantitative properties of both the labeled and unlabeled compounds are summarized below.

Property	Unlabeled DL-alpha-Aminobutyric Acid	Deuterium Labeled DL-alpha-Aminobutyric acid-d1
Molecular Formula	C ₄ H ₉ NO ₂	C ₄ H ₈ DNO ₂
Average Molecular Weight	103.12 g/mol [1][2]	Approx. 104.13 g/mol
Monoisotopic Mass	103.063328530 Da[3][4][5]	Approx. 104.069603291 Da
Typical Isotopic Purity	Not Applicable	> 99.5%[6][7]
Chemical Purity	≥ 99%	≥ 99%
Appearance	White solid[8]	White solid
Melting Point	291 °C (decomposes)	Not specified, expected to be similar to unlabeled
Solubility	Soluble in water[1]	Soluble in water

Synthesis of Deuterium Labeled DL-alpha-Aminobutyric Acid

The synthesis of alpha-deuterated DL-alpha-aminobutyric acid can be achieved through various methods. A common and efficient approach involves the formation of a Schiff base intermediate, which facilitates the exchange of the alpha-proton with deuterium from a deuterated solvent.

Experimental Protocol: Synthesis via Schiff Base Intermediate

This protocol describes the synthesis of racemic α-deuterated DL-alpha-aminobutyric acid.

Materials:

- DL-alpha-Aminobutyric acid
- Benzaldehyde

- Acetic acid-d₄
- Methanol
- Diethyl ether
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating
- Rotary evaporator
- Separatory funnel
- Standard glassware for extraction and filtration

Procedure:

- Schiff Base Formation: In a round-bottom flask, dissolve DL-alpha-aminobutyric acid and an equimolar amount of benzaldehyde in acetic acid-d₄.
- Deuterium Exchange: Heat the mixture to reflux and stir for several hours. The Schiff base intermediate allows for the racemization and exchange of the alpha-hydrogen with deuterium from the acetic acid-d₄.^[6]
- Hydrolysis: After the reaction is complete, cool the mixture and hydrolyze the Schiff base by adding aqueous HCl.
- Extraction of Benzaldehyde: Transfer the mixture to a separatory funnel and extract with diethyl ether to remove the benzaldehyde.

- Neutralization and Product Isolation: Neutralize the aqueous layer with a saturated NaHCO_3 solution.
- Purification: The crude product can be purified by recrystallization from a water/methanol mixture.
- Drying: Dry the purified product under vacuum over anhydrous MgSO_4 .
- Analysis: Confirm the isotopic purity and identity of the product using mass spectrometry and NMR spectroscopy. An isotopic purity of over 99.5% can be achieved with this method.[\[6\]](#)

Applications in Research and Development

Deuterium-labeled DL-alpha-aminobutyric acid is a versatile tool with significant applications in metabolic research and as an internal standard for quantitative analysis.

Use as an Internal Standard in Quantitative Mass Spectrometry

Due to its chemical identity with the endogenous analyte, deuterium-labeled DL-alpha-aminobutyric acid is an ideal internal standard for isotope dilution mass spectrometry (IDMS). It co-elutes with the unlabeled analyte during chromatography and experiences similar ionization effects, allowing for accurate and precise quantification by correcting for variations in sample preparation and instrument response.

Materials:

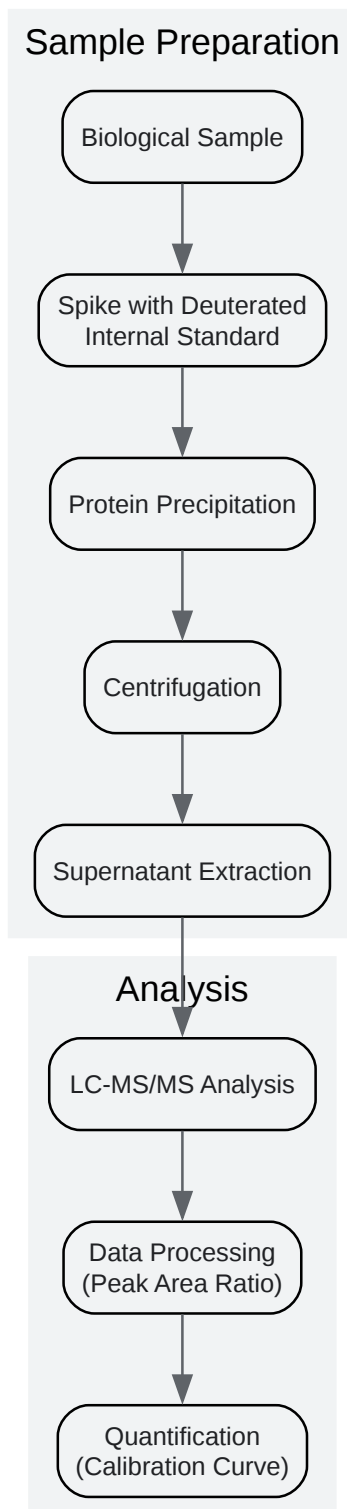
- Biological sample (e.g., plasma, cell lysate)
- Deuterium-labeled DL-alpha-aminobutyric acid-d1 (internal standard)
- Unlabeled DL-alpha-aminobutyric acid (for calibration curve)
- Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
- LC-MS/MS system
- Vortex mixer

- Centrifuge

Procedure:

- Sample Preparation: Aliquot the biological sample into microcentrifuge tubes.
- Internal Standard Spiking: Add a known concentration of deuterium-labeled DL-alpha-aminobutyric acid-d1 to each sample, calibrator, and quality control.
- Protein Precipitation: Add cold protein precipitation solvent to each tube, vortex thoroughly, and incubate at -20°C to precipitate proteins.
- Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a new set of tubes or a 96-well plate.
- Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis: Inject the reconstituted samples onto the LC-MS/MS system. Monitor the specific mass transitions for both the unlabeled analyte and the deuterated internal standard.
- Data Analysis: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Quantify the analyte concentration in the samples by comparing these ratios to a calibration curve prepared with known concentrations of the unlabeled analyte and a constant concentration of the internal standard.

Quantitative Analysis Workflow



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Caption: Workflow for quantitative analysis using a deuterated internal standard.

Metabolic Tracing Studies

Deuterium-labeled amino acids can be used as tracers to study metabolic pathways in vivo and in vitro. By introducing the labeled compound into a biological system, researchers can track its incorporation into downstream metabolites, providing insights into metabolic flux and pathway dynamics.

Materials:

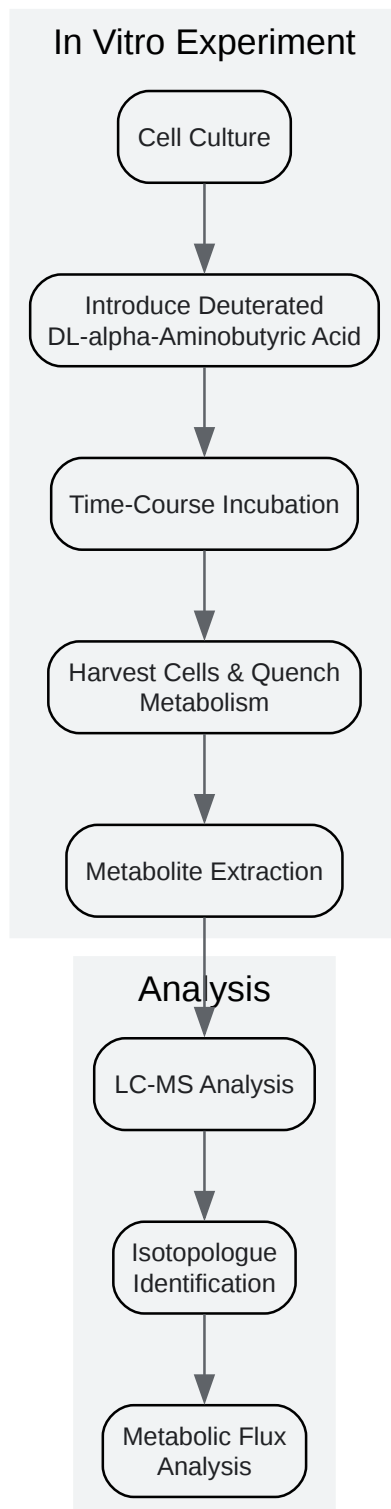
- Cultured cells
- Cell culture medium deficient in alpha-aminobutyric acid
- Deuterium-labeled DL-alpha-aminobutyric acid
- Phosphate-buffered saline (PBS)
- Cell lysis buffer
- Metabolite extraction solvent (e.g., 80% methanol)
- LC-MS system

Procedure:

- **Cell Culture:** Grow cells to the desired confluency in standard culture medium.
- **Labeling:** Replace the standard medium with a medium containing a known concentration of deuterium-labeled DL-alpha-aminobutyric acid.
- **Time-Course Sampling:** At various time points, harvest the cells. For adherent cells, wash with PBS and then lyse. For suspension cells, pellet and then lyse.
- **Metabolite Extraction:** Quench metabolism and extract metabolites using a cold extraction solvent.
- **Sample Preparation:** Centrifuge the cell debris and collect the supernatant containing the metabolites.

- **LC-MS Analysis:** Analyze the extracts using an LC-MS system capable of resolving and detecting the labeled and unlabeled metabolites.
- **Data Analysis:** Identify and quantify the isotopologues of downstream metabolites to determine the extent of incorporation of the deuterium label over time. This provides a measure of the metabolic flux through the pathway.

Metabolic Tracing Workflow



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